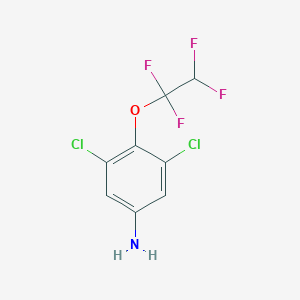

3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F4NO/c9-4-1-3(15)2-5(10)6(4)16-8(13,14)7(11)12/h1-2,7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPDPVQPKLVDIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC(C(F)F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420176 | |

| Record name | 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104147-32-2 | |

| Record name | 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104147-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-4-amino-(1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104147322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-4-amino-(1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)-benzenamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, a fluorinated aromatic amine of significant interest in the development of novel agrochemicals and pharmaceuticals.[1] The unique substitution pattern of this compound, featuring two chlorine atoms and a tetrafluoroethoxy group on the aniline scaffold, imparts distinct chemical characteristics that are critical for its application in synthesis and biological activity. This document summarizes key quantitative data, outlines detailed experimental protocols for the determination of these properties, and presents a visual representation of its synthesis pathway.

Chemical Identity and Structure

-

IUPAC Name: 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)benzenamine[1][2]

-

Molecular Weight: 278.03 g/mol

-

Chemical Structure:

-

SMILES: Nc1cc(Cl)c(OC(F)(F)C(F)F)c(Cl)c1

-

InChI: InChI=1S/C8H5Cl2F4NO/c9-4-1-3(15)2-5(10)6(4)16-8(13,14)7(11)12/h1-2,7H,15H2

-

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems. The following table summarizes the available quantitative data for this compound.

| Property | Value |

| Appearance | White to off-white crystalline solid[1] |

| Melting Point | 72-76 °C[1] |

| Boiling Point | 305 °C |

| Density | 1.558 g/cm³ |

| pKa | 1.82 ± 0.10 (Predicted) |

| Water Solubility | Insoluble[1] |

| Solubility in Organic Solvents | Soluble in THF, DCM[1] |

| Flash Point | 138 °C |

Experimental Protocols

Melting Point Determination (Capillary Method)

This protocol describes a standard method for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range.

Boiling Point Determination (Thiele Tube Method)

This protocol outlines a common method for determining the boiling point of a liquid at atmospheric pressure.

Apparatus:

-

Thiele tube

-

High-boiling point oil (e.g., mineral oil)

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube.

-

Capillary Insertion: A capillary tube is placed, sealed end up, into the test tube containing the sample.

-

Apparatus Assembly: The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside a Thiele tube filled with high-boiling point oil, ensuring the oil level is above the side arm.

-

Heating: The Thiele tube is gently heated at the side arm.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Boiling Point Reading: The temperature is recorded at the moment the bubbling stops and the liquid just begins to enter the capillary tube. This temperature is the boiling point of the substance.

pKa Determination (Spectrophotometric Method)

This protocol describes a method for determining the acid dissociation constant (pKa) of a compound by measuring its absorbance at different pH values.

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter (calibrated)

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Buffer solutions of varying known pH

Procedure:

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO) and then diluted in a series of buffer solutions to cover a range of pH values around the expected pKa.

-

Spectra Acquisition: The UV-Vis absorption spectrum of the compound is recorded in each buffer solution. The spectra of the fully protonated (acidic) and fully deprotonated (basic) forms of the aniline are determined.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms have different extinction coefficients is measured for each pH.

-

pKa Calculation: The pKa is calculated using the Henderson-Hasselbalch equation, often by plotting the log of the ratio of the concentrations of the deprotonated and protonated forms against pH. The pKa is the pH at which the concentrations of the two forms are equal.

Water Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for determining the solubility of a poorly water-soluble compound.

Apparatus:

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

-

Vials with screw caps

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of distilled water in a vial.

-

Equilibration: The vial is sealed and placed in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated aqueous solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, against a pre-prepared calibration curve.

-

Solubility Calculation: The solubility is expressed in units such as mg/L or mol/L.

Synthesis Pathway

The synthesis of this compound typically proceeds via the reaction of 2,6-dichloro-4-aminophenol with tetrafluoroethylene.[3] The following diagram illustrates the workflow of this synthesis.

Caption: Synthesis of this compound.

Applications and Significance

This compound is a valuable intermediate in the synthesis of advanced agrochemicals, particularly next-generation herbicides and fungicides.[1] The presence of both chloro and tetrafluoroethoxy groups contributes to enhanced biological activity and favorable environmental profiles of the final products.[1] Furthermore, its electron-withdrawing properties make it a useful building block in pharmaceutical synthesis for the creation of bioactive molecules.[1] The stability and controlled reactivity of this compound allow for precise molecular engineering in both agricultural and medicinal chemistry research.[1]

References

- 1. Manufacturer Supply 3, 5-Dichloro-4- (1, 1, 2, 2-tetrafluoroethoxy) Aniline 104147-32-2 - 3 5-Dichloro-4- (1 1 2 2-tetrafluoroethoxy) and 1 1 2 2-tetrafluoroethoxy) Benzenamine; [jsxinsu.en.made-in-china.com]

- 2. CAS 104147-32-2: 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy… [cymitquimica.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

Spectroscopic and Synthetic Insights into 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline is a fluorinated aromatic amine with potential applications in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring two chlorine atoms and a tetrafluoroethoxy group, imparts distinct physicochemical properties that are of interest in medicinal and materials chemistry. This technical guide provides a summary of available spectral data, detailed experimental protocols for its characterization, and an overview of its synthesis.

Spectral Data

Compound Identification

| Parameter | Value |

| CAS Number | 104147-32-2 |

| Molecular Formula | C₈H₅Cl₂F₄NO |

| IUPAC Name | This compound |

| Molecular Weight | 278.03 g/mol |

Predicted Mass Spectrometry Data

Disclaimer: The following mass spectrometry data is predicted and has not been experimentally verified.

| Adduct | m/z |

| [M+H]⁺ | 277.9757 |

| [M+Na]⁺ | 299.9577 |

| [M-H]⁻ | 275.9612 |

Note: 'm/z' represents the mass-to-charge ratio.

Experimental Protocols

Specific experimental protocols for the spectral analysis of this compound are not detailed in publicly accessible literature. However, the following general procedures are standard for the analysis of solid organic compounds and are applicable for obtaining NMR, Mass, and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-20 mg of the solid compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent should ensure complete dissolution and minimal interference with the analyte's signals.

-

Internal Standard : An internal standard, such as tetramethylsilane (TMS), is typically added to the solvent by the manufacturer to provide a reference point (0 ppm) for the chemical shifts.

-

Data Acquisition : Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer and acquire the ¹H, ¹³C, and ¹⁹F NMR spectra. Standard acquisition parameters for each nucleus should be employed, with adjustments to the number of scans to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the solid sample directly into the ion source of the mass spectrometer.

-

Ionization : Employ a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate gas-phase ions of the analyte.

-

Mass Analysis : The generated ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) : Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Synthesis Workflow

The synthesis of this compound typically involves the reaction of 4-amino-2,6-dichlorophenol with tetrafluoroethylene.[1] A generalized workflow for this synthesis is depicted below.

Caption: Synthesis of this compound.

Signaling Pathways and Logical Relationships

There is no publicly available information detailing the involvement of this compound in specific biological signaling pathways. Research in this area would be necessary to elucidate its mechanism of action and potential therapeutic or herbicidal effects.

The logical relationship in the experimental workflow follows a standard sequence for the characterization of a novel chemical compound.

Caption: Standard workflow for chemical compound characterization.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established NMR prediction principles and comparative data from analogous structures to offer a robust interpretation of its expected spectral features.

Predicted NMR Spectral Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. For this compound, the electron-donating amino group, the electron-withdrawing chloro groups, and the strongly electron-withdrawing tetrafluoroethoxy group all significantly influence the spectral output. The molecule possesses a plane of symmetry, simplifying the expected spectra by rendering the protons and carbons on opposite sides of the C1-C4 axis chemically equivalent.

Predicted ¹H NMR Spectral Data

The predicted proton NMR data is summarized in the table below. The predictions are based on additive substituent effects on a benzene ring, with benzene's chemical shift taken as a baseline of 7.26 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H-2, H-6 (Aromatic) | ~6.7 - 7.0 | Singlet (s) or narrow multiplet | - | Due to molecular symmetry, these two protons are chemically equivalent. Their signal is expected to be a singlet. |

| -NH₂ (Amine) | ~3.5 - 4.5 | Broad Singlet (br s) | - | Chemical shift is highly dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange. |

| -OCHF₂- (Ethoxy) | ~6.0 - 6.5 | Triplet (t) | ²JHF ≈ 50-55 Hz | This proton is coupled to the two adjacent fluorine atoms, resulting in a triplet. |

| -CF₂H (Ethoxy) | ~5.8 - 6.3 | Triplet of triplets (tt) | ²JHF ≈ 50-55 Hz, ³JHH ≈ 3-5 Hz | This proton is coupled to the two geminal fluorine atoms (large coupling) and the vicinal proton on the adjacent carbon (small coupling). |

Predicted ¹³C NMR Spectral Data

The predicted carbon-13 NMR data is detailed below. These predictions are based on the additive effects of the substituents on the baseline chemical shift of benzene (128.5 ppm). The tetrafluoroethoxy group is strongly electron-withdrawing, which will significantly impact the chemical shifts of the aromatic carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) | Notes |

| C-1 | ~145 - 150 | Singlet (s) | - | Carbon bearing the amino group. |

| C-2, C-6 | ~115 - 120 | Singlet (s) | - | Equivalent carbons ortho to the amino group. |

| C-3, C-5 | ~128 - 133 | Singlet (s) | - | Equivalent carbons bearing the chloro groups. |

| C-4 | ~135 - 140 | Triplet (t) | ²JCF ≈ 20-30 Hz | Carbon bearing the tetrafluoroethoxy group, coupled to the two fluorine atoms on the adjacent carbon. |

| -OCHF₂- | ~110 - 115 | Triplet (t) | ¹JCF ≈ 240-260 Hz | Carbon of the difluoromethyl group, showing a large one-bond coupling to the two attached fluorine atoms. |

| -CF₂H | ~105 - 110 | Triplet (t) | ¹JCF ≈ 240-260 Hz | Carbon of the difluoromethyl group, with a large one-bond coupling to its attached fluorine atoms. |

Experimental Protocols

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

-

Compound Purity : Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for anilines.

-

Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Filtration : Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

¹H NMR Acquisition Parameters (400 MHz Spectrometer)

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width : 12-16 ppm, centered around 6 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-2 seconds. A longer delay (5-10 s) may be necessary for quantitative measurements.

-

Number of Scans : 8-16 scans, depending on the sample concentration.

-

Temperature : 298 K (25 °C).

¹³C NMR Acquisition Parameters (100 MHz Spectrometer)

-

Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlets for each carbon.

-

Spectral Width : 200-240 ppm, centered around 120 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds. Quaternary carbons and carbons in the fluorinated group may have longer relaxation times.

-

Number of Scans : 1024-4096 scans, as ¹³C has a low natural abundance and sensitivity.

-

Temperature : 298 K (25 °C).

Visualizations

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with labels for the unique proton and carbon environments corresponding to the data tables.

Caption: Molecular structure of this compound with atom numbering.

NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR analysis of the target compound.

Caption: Logical workflow for the NMR analysis of an organic compound.

In-Depth Technical Guide to the ¹⁹F NMR Analysis of 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated ¹⁹F Nuclear Magnetic Resonance (NMR) analysis of 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline. The document details the theoretical basis for the expected spectral features, outlines detailed experimental protocols for data acquisition and analysis, and presents the predicted data in a structured format. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and agrochemical development where fluorinated compounds are of significant interest.

Introduction

This compound is a fluorinated aromatic amine with potential applications as a building block in the synthesis of novel pharmaceuticals and agrochemicals. The incorporation of the tetrafluoroethoxy group can significantly modulate the physicochemical properties of the parent aniline, including its lipophilicity, metabolic stability, and binding interactions with biological targets. ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique for the characterization of such fluorinated molecules. Its high natural abundance (100%) and large chemical shift dispersion make it an ideal tool for structural elucidation and purity assessment. This guide will delve into the expected ¹⁹F NMR characteristics of this specific aniline derivative.

Predicted ¹⁹F NMR Spectral Data

Due to the absence of specific experimental ¹⁹F NMR data for this compound in the public domain, the following spectral parameters are predicted based on established principles of ¹⁹F NMR spectroscopy and data from structurally related compounds.

The tetrafluoroethoxy group (-O-CF₂-CF₂-H) will give rise to two distinct fluorine signals in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent difluoromethylene (-CF₂-) groups. These are designated as Fᵃ (adjacent to the oxygen atom) and Fᵇ (adjacent to the terminal hydrogen).

Table 1: Predicted ¹⁹F NMR Chemical Shifts and Coupling Constants

| Position | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| Fᵃ (-OCF₂ CF₂H) | -85 to -95 | Triplet of Triplets (tt) | ²J(Fᵃ-Fᵇ) ≈ 5-15 Hz, ⁴J(Fᵃ-H) ≈ 2-5 Hz |

| Fᵇ (-OCF₂F₂ H) | -135 to -145 | Doublet of Triplets (dt) | ²J(Fᵇ-Fᵃ) ≈ 5-15 Hz, ²J(Fᵇ-H) ≈ 50-60 Hz |

Note: Chemical shifts are referenced to CFCl₃ (0 ppm). The exact chemical shifts will be influenced by the solvent and the electronic effects of the dichlorinated aniline ring.

The chemical shift of Fᵃ is expected to be downfield (less negative) compared to Fᵇ due to the deshielding effect of the adjacent oxygen atom. The dichlorinated aniline ring, with its electron-withdrawing chloro substituents and electron-donating amino group, will exert a net electronic effect on the tetrafluoroethoxy group, influencing the precise chemical shift values.

The multiplicity of the signals is determined by the spin-spin coupling between the fluorine nuclei and the terminal proton of the ethoxy group.

-

Fᵃ will be split into a triplet by the two adjacent Fᵇ nuclei (²J(Fᵃ-Fᵇ)) and each peak of this triplet will be further split into a triplet by the terminal proton (⁴J(Fᵃ-H)), resulting in a triplet of triplets.

-

Fᵇ will be split into a triplet by the two adjacent Fᵃ nuclei (²J(Fᵇ-Fᵃ)) and each peak of this triplet will be further split into a doublet by the geminal proton (²J(Fᵇ-H)), resulting in a doublet of triplets.

Experimental Protocols

To obtain high-quality ¹⁹F NMR data for this compound, the following experimental protocols are recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that provides good solubility for the compound and has a minimal residual solvent signal in the region of interest. Chloroform-d (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

-

Concentration: Prepare a solution with a concentration of 5-20 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. For quantitative analysis, a precisely weighed sample and the addition of an internal standard with a known ¹⁹F signal (e.g., trifluorotoluene) are necessary.

-

Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

-

Degassing (Optional): For high-resolution experiments or samples containing paramagnetic impurities, degassing the sample by several freeze-pump-thaw cycles can improve spectral quality.

¹⁹F NMR Data Acquisition

The following parameters are suggested for a standard 1D ¹⁹F NMR experiment. Optimization may be required based on the specific instrument and sample.

Table 2: Suggested ¹⁹F NMR Acquisition Parameters

| Parameter | Recommended Value |

| Spectrometer Frequency | ≥ 376 MHz |

| Pulse Program | Standard 1D ¹⁹F with proton decoupling |

| Spectral Width | -50 to -180 ppm (or wider to ensure all signals are captured) |

| Acquisition Time | 1-2 seconds |

| Relaxation Delay (D1) | 2-5 seconds (or 5 x T₁ for quantitative analysis) |

| Number of Scans | 16-64 (adjust for desired signal-to-noise ratio) |

| Temperature | 298 K (25 °C) |

2D ¹⁹F NMR Experiments for Structural Confirmation

To unambiguously assign the fluorine signals and confirm the structure, the following 2D NMR experiments are highly recommended.

-

¹⁹F-¹⁹F COSY (Correlation Spectroscopy): This experiment will show a cross-peak between the Fᵃ and Fᵇ signals, confirming their scalar coupling relationship.

-

¹⁹F-¹H HSQC (Heteronuclear Single Quantum Coherence): This experiment will correlate the Fᵇ signal with the terminal proton of the tetrafluoroethoxy group, confirming the ²J(Fᵇ-H) coupling.

-

¹⁹F-¹H HMBC (Heteronuclear Multiple Bond Correlation): This experiment can reveal long-range couplings, such as the ⁴J(Fᵃ-H) coupling, and potentially couplings between the fluorine nuclei and the aromatic protons.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete ¹⁹F NMR analysis of this compound.

Caption: Workflow for the ¹⁹F NMR analysis of the target compound.

Signaling Pathways and Logical Relationships

While this compound is a synthetic building block and not directly involved in a known biological signaling pathway, its analysis follows a logical progression of experiments to elucidate its structure. The following diagram illustrates the relationship between the different NMR experiments and the structural information they provide.

Caption: Relationship between NMR experiments and structural information.

Conclusion

The ¹⁹F NMR analysis of this compound is a powerful method for its structural characterization and purity assessment. This guide provides a robust theoretical framework and practical experimental protocols to aid researchers in obtaining and interpreting high-quality ¹⁹F NMR data for this and structurally related fluorinated molecules. The predicted spectral parameters, along with the detailed workflows, will facilitate the unambiguous identification and further development of this promising chemical entity.

Mass Spectrometry Fragmentation of 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways of the industrial chemical 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline. Due to the absence of publicly available experimental mass spectral data for this specific compound, this guide synthesizes established fragmentation principles of aromatic amines, halogenated compounds, and fluoroalkoxy ethers to propose a comprehensive fragmentation scheme. This information is intended to aid researchers in compound identification, structural elucidation, and the development of analytical methods.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Monoisotopic Mass: 276.96844 Da[1]

-

Synonyms: 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)benzenamine

The structure of this compound incorporates a dichlorinated aniline core with a tetrafluoroethoxy substituent. This unique combination of functional groups dictates a complex and informative fragmentation pattern under mass spectrometric analysis.

Proposed Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathways

Upon electron ionization, the molecule is expected to form a molecular ion ([M]⁺˙) with a characteristic isotopic pattern due to the presence of two chlorine atoms. The fragmentation of this molecular ion is predicted to proceed through several key pathways, initiated by cleavages at the ether linkage and within the tetrafluoroethoxy group, as well as transformations of the aniline moiety.

A central fragmentation mechanism for aryl ethers is the cleavage of the C-O bond.[3][4] For aromatic amines, a stable molecular ion is often observed, with subsequent fragmentation sometimes involving the loss of small neutral molecules.[5][6]

The proposed fragmentation pathways are visualized in the following diagram:

References

An In-depth Technical Guide to the Crystal Structure of a 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline Derivative

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystal structure of a derivative of 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, specifically N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide. The inclusion of the 2,6-difluorobenzamide moiety offers valuable insights into the conformational properties and intermolecular interactions of the core aniline structure, which is of significant interest in the development of novel agrochemicals and pharmaceuticals.

Physicochemical Properties

The subject compound, this compound, is an aromatic amine featuring a benzene ring substituted with two chlorine atoms and a tetrafluoroethoxy group.[1] This substitution pattern, particularly the fluorinated ether group, can confer unique properties such as enhanced metabolic stability and increased lipophilicity, which are desirable in drug and agrochemical design.[1] While the crystal structure of the parent aniline is not publicly available, the analysis of the N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide derivative provides critical structural information.

Crystallographic Data

The crystal structure of N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide was determined by single-crystal X-ray diffraction. The key crystallographic data and refinement parameters are summarized in the tables below.[2]

Table 1: Crystal Data and Structure Refinement [2]

| Parameter | Value |

| Empirical Formula | C₁₅H₇Cl₂F₆NO₂ |

| Formula Weight (Mᵣ) | 418.12 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | |

| a (Å) | 9.426 (2) |

| b (Å) | 15.568 (4) |

| c (Å) | 22.601 (6) |

| Volume (ų) | 3316.7 (15) |

| Z | 8 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 298 |

| Crystal size (mm) | 0.16 × 0.12 × 0.10 |

Table 2: Data Collection and Refinement Details [2]

| Parameter | Value |

| Diffractometer | Bruker SMART APEX CCD |

| Absorption Correction | Multi-scan (SADABS) |

| Tmin, Tmax | 0.929, 0.955 |

| Measured Reflections | 16415 |

| Independent Reflections | 2916 |

| Reflections with I > 2σ(I) | 2111 |

| Rint | 0.075 |

| R[F² > 2σ(F²)] | 0.084 |

| wR(F²) | 0.253 |

| S (Goodness-of-fit) | 1.06 |

| Parameters | 254 |

| Restraints | 35 |

| Δρmax, Δρmin (e Å⁻³) | 0.54, -0.41 |

Molecular and Crystal Structure Insights

In the crystal structure of the derivative, the conformation of the N—H and C=O bonds in the amide linkage are oriented anti to each other.[2] A significant feature of the molecular geometry is the dihedral angle of 78.6° between the two phenyl rings, indicating a substantial twist.[2] This conformation is influenced by the steric hindrance of the substituents on both aromatic rings.

The crystal packing is stabilized by intermolecular N—H···O hydrogen bonds, a common and significant interaction in amide-containing structures.[2]

Experimental Protocols

Synthesis of N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide [2]

To a stirred solution of this compound (5 mmol) and 2,6-dichlorobenzoyl chloride (5 mmol) in dry dichloromethane (20 ml) at 275–277 K, triethylamine (6 mmol) was added dropwise. The reaction mixture was then processed to isolate the final product.

Single-Crystal X-ray Diffraction [2]

A suitable single crystal of the compound was mounted on a Bruker SMART APEX CCD diffractometer. Data was collected at 298 K using graphite-monochromated Mo Kα radiation. The structure was solved and refined using standard crystallographic software packages. All hydrogen atoms attached to carbon were refined using a riding model.

Visualizations

Experimental Workflow for Crystal Structure Determination

Caption: Workflow for the synthesis and crystal structure determination.

Molecular Structure of this compound

Caption: 2D representation of the core aniline molecule.

References

Technical Guide: Solubility Profile of 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, a key intermediate in the pharmaceutical and agrochemical industries. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of its qualitative solubility and presents a detailed, standardized experimental protocol for determining its solubility in various organic solvents. This guide is intended to equip researchers with the necessary framework to generate precise and reproducible solubility data, which is critical for process development, formulation, and regulatory filings.

Introduction

This compound is a substituted aniline derivative with significant potential in the synthesis of novel therapeutic agents and crop protection chemicals. Its unique molecular structure, featuring both chloro and tetrafluoroethoxy groups, imparts distinct physicochemical properties that influence its behavior in solution. A thorough understanding of its solubility in a range of organic solvents is fundamental for its effective application in synthetic chemistry, purification processes, and formulation development.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, qualitative information is available.

Table 1: Qualitative Solubility of this compound

| Solvent System | Solubility | Source |

| Organic Solvents (general) | Soluble | [1] |

| Tetrahydrofuran (THF) | Soluble | [1] |

| Dichloromethane (DCM) | Soluble | [1] |

| Water | Insoluble | [1] |

Note: The term "soluble" is qualitative and does not provide information on the extent of solubility.

For context, aniline, the parent compound, is soluble in common organic solvents like alcohol, ether, and benzene.[2] Its solubility in water is limited, approximately 3.6 g/L at 25°C, and is pH-dependent.[3] The substituted derivative, 3,5-dichloroaniline, is soluble in alcohol, ether, benzene, and chloroform, but insoluble in water.[4] These trends suggest that this compound is likely to exhibit good solubility in a range of common organic solvents. However, empirical determination is necessary for quantitative assessment.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5] The following protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents.

3.1. Materials and Equipment

-

This compound (analytical standard)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane) of appropriate purity

-

Analytical balance

-

Scintillation vials or flasks with airtight seals

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Vortex mixer

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.[5]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically set at 25°C (or other relevant temperatures for specific applications).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte in the samples.

-

-

Data Reporting:

-

Calculate the solubility as the average of at least three independent measurements.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides a robust experimental framework for its determination. The shake-flask method, as detailed in this document, offers a reliable approach for generating the precise and reproducible data essential for advancing research and development involving this compound. The provided protocol and workflow diagram serve as valuable resources for scientists and researchers in the pharmaceutical and agrochemical sectors.

References

- 1. Manufacturer Supply 3, 5-Dichloro-4- (1, 1, 2, 2-tetrafluoroethoxy) Aniline 104147-32-2 - 3 5-Dichloro-4- (1 1 2 2-tetrafluoroethoxy) and 1 1 2 2-tetrafluoroethoxy) Benzenamine; [jsxinsu.en.made-in-china.com]

- 2. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline

This technical guide provides a comprehensive overview of the boiling and melting points of the chemical compound 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline. It is intended for researchers, scientists, and professionals in the fields of drug development and agrochemical synthesis, where this compound serves as a key intermediate.[1] This document presents available physical property data, details the experimental methodologies for their determination, and illustrates the relationship between the compound's structure and its physical state transitions.

Core Physicochemical Data

The physical properties of this compound, such as its melting and boiling points, are crucial for its handling, purification, and application in further chemical syntheses. The available data for these properties are summarized below.

| Physical Property | Value | Data Type |

| Melting Point | 72-76°C | Experimental[1] |

| Boiling Point | 305°C | Predicted[2] |

Note: The boiling point is a predicted value and should be confirmed by experimental analysis.

Structural and Physicochemical Relationship

The melting and boiling points of a compound are intrinsically linked to its molecular structure. The diagram below illustrates the conceptual relationship between the structural features of this compound and its observed phase transitions.

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for the characterization of a chemical compound. The following are detailed methodologies for these key experiments.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high precision using the capillary method.[3] This technique is widely adopted for its accuracy and the small sample size required.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is placed on a watch glass and finely powdered using a mortar and pestle.[4]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[4]

-

Measurement:

-

The packed capillary tube is inserted into the heating block of the melting point apparatus.

-

The apparatus is heated at a rapid rate initially to approach the expected melting point.

-

When the temperature is within 15-20°C of the expected melting point, the heating rate is reduced to 1-2°C per minute to ensure thermal equilibrium.[4]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

-

Purity Assessment: A sharp melting range (typically 0.5-2°C) is indicative of a high-purity compound.

Boiling Point Determination (Thiele Tube Method)

For the determination of the boiling point, the Thiele tube method is a common and effective technique that requires a minimal amount of the substance.[5]

Apparatus:

-

Thiele tube

-

High-boiling point oil (e.g., mineral oil or silicone oil)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: A small amount (a few milliliters) of the liquid sample is placed into the small test tube. If the compound is solid at room temperature, it must first be melted.

-

Assembly:

-

A capillary tube, sealed at one end, is placed open-end down into the small test tube containing the sample.

-

The small test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is then placed into the Thiele tube containing the heating oil, ensuring the sample is immersed.[5]

-

-

Measurement:

-

The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution in the oil bath.[5]

-

As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[5][6]

-

Conclusion

This guide has detailed the available melting and predicted boiling point data for this compound. The provided experimental protocols offer standardized methods for the verification of these crucial physicochemical properties, which are essential for the compound's application in research and development within the pharmaceutical and agrochemical industries.

References

- 1. Manufacturer Supply 3, 5-Dichloro-4- (1, 1, 2, 2-tetrafluoroethoxy) Aniline 104147-32-2 - 3 5-Dichloro-4- (1 1 2 2-tetrafluoroethoxy) and 1 1 2 2-tetrafluoroethoxy) Benzenamine; [jsxinsu.en.made-in-china.com]

- 2. This compound CAS#: 104147-32-2 [m.chemicalbook.com]

- 3. westlab.com [westlab.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Boiling Points - Concept [jove.com]

An In-depth Technical Guide to the pKa of 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline

For researchers, scientists, and drug development professionals, understanding the acid dissociation constant (pKa) of a molecule is fundamental to predicting its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the pKa value of 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, including its predicted value, the factors influencing it, and detailed experimental protocols for its determination.

Physicochemical Properties and Predicted pKa

This compound is a halogenated aromatic amine with the chemical formula C8H5Cl2F4NO.[1][2][3][4] Its structure, characterized by the presence of two chlorine atoms and a tetrafluoroethoxy group on the aniline ring, significantly influences its electronic properties and, consequently, its basicity.

The pKa of an aniline derivative refers to the acidity of its conjugate acid, the anilinium ion. A lower pKa value indicates a weaker base. The presence of electron-withdrawing groups on the aromatic ring decreases the electron density on the nitrogen atom, making it less available to accept a proton and thus lowering the pKa.[5][6]

Predicted pKa Value

| Compound | Predicted pKa | Prediction Method |

| This compound | 1.82 ± 0.10 | Not Specified |

Data sourced from ChemicalBook.[7]

This predicted low pKa value is attributed to the strong electron-withdrawing effects of the two chlorine atoms and the tetrafluoroethoxy group. These substituents significantly reduce the basicity of the aniline nitrogen. It is important to note that while predictive models are useful, experimental verification is crucial for obtaining an accurate pKa value.[8][9][10][11][12]

Experimental Determination of pKa

For a definitive determination of the pKa value, experimental methods are essential. The two most common and reliable techniques for measuring the pKa of aromatic amines are potentiometric titration and UV-Vis spectrophotometry.[13][14][15]

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[14][16] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode. The pKa is determined from the inflection point of the resulting titration curve.[16][17]

Detailed Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of the analyte, this compound, at a known concentration (e.g., 0.01 M) in a suitable solvent. Due to the compound's low aqueous solubility, a co-solvent system, such as ethanol-water or acetonitrile-water, may be necessary.[18][19]

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Prepare a background electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.[20]

-

-

Calibration of the pH Electrode:

-

Calibrate the pH meter and electrode using at least two standard buffer solutions that bracket the expected pKa range.

-

-

Titration Procedure:

-

Pipette a known volume of the analyte solution into a thermostatted titration vessel.

-

Add the background electrolyte solution.

-

If titrating the conjugate acid, add a known excess of the standard strong acid solution.

-

Begin the titration by adding small, precise increments of the standard strong base solution.

-

Record the pH reading after each addition, ensuring the reading stabilizes before proceeding.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point.

-

Alternatively, calculate the first and second derivatives of the titration curve to accurately locate the equivalence point. The pKa is the pH at the point where half the volume of titrant required to reach the equivalence point has been added.

-

References

- 1. Manufacturer Supply 3, 5-Dichloro-4- (1, 1, 2, 2-tetrafluoroethoxy) Aniline 104147-32-2 - 3 5-Dichloro-4- (1 1 2 2-tetrafluoroethoxy), 1 1 2 2-tetrafluoroethoxy) Benzenamine; | Made-in-China.com [m.made-in-china.com]

- 2. CAS 104147-32-2: 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy… [cymitquimica.com]

- 3. PubChemLite - this compound (C8H5Cl2F4NO) [pubchemlite.lcsb.uni.lu]

- 4. pschemicals.com [pschemicals.com]

- 5. journaleras.com [journaleras.com]

- 6. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 7. This compound CAS#: 104147-32-2 [m.chemicalbook.com]

- 8. acdlabs.com [acdlabs.com]

- 9. schrodinger.com [schrodinger.com]

- 10. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemaxon.com [chemaxon.com]

- 12. MoKa - pKa modelling [moldiscovery.com]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. creative-bioarray.com [creative-bioarray.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, a key intermediate in the manufacturing of various agrochemicals and pharmaceuticals.[1][2] The synthesis route detailed herein starts from the readily available precursor, 4-Amino-2,6-dichlorophenol.

Introduction

This compound is a fluorinated aromatic amine with significant applications in the synthesis of specialized pesticides.[1] The introduction of the tetrafluoroethoxy group can enhance the biological activity and physicochemical properties of the final products. The synthetic route described is a tetrafluoroethylation of 4-Amino-2,6-dichlorophenol.

Reaction Scheme

The overall reaction involves the substitution of the hydroxyl group in 4-Amino-2,6-dichlorophenol with a tetrafluoroethoxy group by reacting it with tetrafluoroethylene.

Starting Material: 4-Amino-2,6-dichlorophenol (CAS: 5930-28-9) Product: this compound (CAS: 104147-32-2)[1][3]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Source |

| Starting Material | 4-Amino-2,6-dichlorophenol | Patent CN106278911 |

| Reagent | Tetrafluoroethylene | Patent CN106278911 |

| Solvent | N,N-dimethyl-formamide (DMF) | Patent CN106278911 |

| Reaction Temperature | 80 - 150 °C | [4] |

| Purification Method | Distillation | [4] |

| Crude Product Purity | ~94% | [4] |

| Major Impurities in Crude | DMF (~5%), Difluoroether (~1%) | [4] |

Experimental Protocol

This protocol is based on the synthesis method described in patent CN106278911.

Materials:

-

4-Amino-2,6-dichlorophenol (200 kg)

-

N,N-dimethyl-formamide (DMF) (600 kg)

-

Tetrafluoroethylene gas

-

Nitrogen gas

-

Reaction kettle with stirring, heating, gas inlet, and distillation capabilities

-

Receiving vessel with vacuum connection

Procedure:

-

Reaction Setup:

-

Charge the reaction kettle with 600 kg of N,N-dimethyl-formamide (DMF).

-

With stirring, add 200 kg of 4-Amino-2,6-dichlorophenol to the DMF.

-

Heat the mixture to 80 °C to dissolve the solid.

-

-

Tetrafluoroethylation:

-

Once the 4-Amino-2,6-dichlorophenol is dissolved, begin bubbling tetrafluoroethylene gas through the solution.

-

Continue the addition of tetrafluoroethylene gas while maintaining the reaction temperature. The reaction is exothermic and the temperature may rise. The final temperature during distillation reaches 150°C.[4]

-

-

Work-up and Purification:

-

After the reaction is complete, proceed with distillation of the reaction mixture at 150 °C to remove the solvent and impurities.[4]

-

At the end of the distillation, turn off the steam to the kettle jacket and exhaust any remaining steam.

-

Cool the kettle to 100 °C using cooling water.

-

Close the vacuum valve to the receiver.

-

Introduce nitrogen gas to break the vacuum and protect the product.

-

The resulting crude product is this compound.

-

Further purification by distillation can remove 5 to 8% of the residue.[4]

-

Analysis of Crude Product:

The crude product typically contains approximately:

-

94% this compound

-

5% N,N-dimethyl-formamide (DMF)

-

1% difluoroether[4]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. Manufacturer Supply 3, 5-Dichloro-4- (1, 1, 2, 2-tetrafluoroethoxy) Aniline 104147-32-2 - 3 5-Dichloro-4- (1 1 2 2-tetrafluoroethoxy), 1 1 2 2-tetrafluoroethoxy) Benzenamine; | Made-in-China.com [m.made-in-china.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | 104147-32-2 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

Industrial Synthesis of 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: A Detailed Guide for Researchers and Drug Development Professionals

Application Note: This document provides a comprehensive overview of the industrial synthesis route for 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, a key intermediate in the manufacturing of various agrochemicals and pharmaceuticals. The synthesis is a two-step process commencing with the nitration and subsequent reduction of 2,6-dichlorophenol to yield 4-amino-2,6-dichlorophenol. This intermediate is then reacted with tetrafluoroethylene to produce the final product. This guide offers detailed experimental protocols, safety information, and purification methods to assist researchers and professionals in the successful synthesis and application of this compound.

Synthesis Pathway Overview

The industrial synthesis of this compound is primarily a two-stage process. The first stage involves the preparation of the key intermediate, 4-amino-2,6-dichlorophenol. The second stage is the tetrafluoroethoxylation of this intermediate to yield the final product.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 4-Amino-2,6-dichlorophenol

This stage involves two key steps: the nitration of 2,6-dichlorophenol followed by the reduction of the resulting 2,6-dichloro-4-nitrophenol.

2.1.1. Step 1: Nitration of 2,6-Dichlorophenol

This protocol is adapted from established industrial methods for the selective nitration of phenols.

Materials:

-

2,6-Dichlorophenol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (68%)

-

Carbon Tetrachloride (or other suitable solvent)

-

Nitrification catalyst (optional)

Procedure:

-

In a suitable reactor, dissolve 32.6 g (0.2 mol) of 2,6-dichlorophenol in 100 mL of carbon tetrachloride.

-

Initiate stirring and, if desired, add a catalytic amount of a nitrification catalyst.

-

Maintain the temperature at approximately 35°C and slowly add 20.4 g (0.22 mol) of 68% nitric acid.

-

After the addition is complete, continue stirring at 35°C for 2 hours.

-

Cool the reaction mixture to room temperature.

-

The solid product, 2,6-dichloro-4-nitrophenol, will precipitate.

-

Filter the mixture and dry the solid cake to obtain the product.

2.1.2. Step 2: Reduction of 2,6-Dichloro-4-nitrophenol

This protocol outlines the reduction of the nitro group to an amine using catalytic hydrogenation.

Materials:

-

2,6-Dichloro-4-nitrophenol

-

Toluene

-

Palladium on Carbon (Pd/C) catalyst (5%)

-

Hydrogen gas

Procedure:

-

Charge a high-pressure autoclave with 2,6-dichloro-4-nitrophenol, toluene, and 5% Pd/C catalyst.

-

Seal the autoclave and purge with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to 1.0 MPa.

-

Heat the reaction mixture to 90°C and maintain for 6 hours with vigorous stirring.

-

After the reaction is complete, cool the reactor and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate to recover the toluene.

-

The resulting crude 4-amino-2,6-dichlorophenol can be purified by recrystallization.

Caption: Experimental workflow for the synthesis of 4-Amino-2,6-dichlorophenol.

Stage 2: Synthesis of this compound

This protocol is a large-scale industrial procedure for the final synthesis step.

Materials:

-

4-Amino-2,6-dichlorophenol

-

N,N-Dimethylformamide (DMF)

-

Tetrafluoroethylene (TFE) gas

-

Nitrogen gas

Procedure:

-

Add 600 kg of DMF to a suitable addition kettle.

-

With stirring, add 200 kg of 4-amino-2,6-dichlorophenol and dissolve the solid.

-

Heat the solution to 80°C.

-

Introduce tetrafluoroethylene gas into the reactor to initiate the addition reaction. The reaction temperature will rise and should be maintained between 80-150°C.

-

After the reaction is complete (as determined by in-process controls), distill the reaction mixture at 150°C to remove the DMF solvent.

-

Once the distillation is complete, cool the kettle to 100°C.

-

The crude product, this compound, is obtained after cooling.

Caption: Experimental workflow for the synthesis of the final product.

Purification Protocol

High purity of the final product is essential for its intended applications. A combination of distillation and recrystallization is recommended.

3.1. Vacuum Distillation

The crude product from Stage 2 can be subjected to vacuum distillation to remove residual high-boiling impurities. This step is typically performed after the initial DMF removal.

3.2. Recrystallization

For achieving high purity, recrystallization is a crucial step. A mixed solvent system is often effective for substituted anilines.

Recommended Solvent System: Ethanol/Water

Procedure:

-

Dissolve the crude or distilled this compound in a minimal amount of hot ethanol.

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Perform a hot filtration to remove the charcoal and any other insoluble impurities.

-

To the hot filtrate, slowly add hot water dropwise until the solution becomes slightly cloudy (the point of saturation).

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature to facilitate the formation of large crystals.

-

Further cool the flask in an ice bath to maximize the yield of the purified crystals.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

-

Dry the purified crystals under vacuum.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis process. Please note that yields can vary based on reaction scale and optimization of conditions.

| Step | Reactants | Product | Solvent(s) | Temperature | Typical Yield | Purity (Crude) |

| Stage 1: Nitration | 2,6-Dichlorophenol, Nitric Acid | 2,6-Dichloro-4-nitrophenol | Carbon Tetrachloride | 35°C | >95% | >99% |

| Stage 1: Reduction | 2,6-Dichloro-4-nitrophenol, H₂ | 4-Amino-2,6-dichlorophenol | Toluene | 90°C | ~77% | >99% |

| Stage 2: Tetrafluoroethoxylation | 4-Amino-2,6-dichlorophenol, Tetrafluoroethylene | This compound | N,N-Dimethylformamide (DMF) | 80-150°C | High | ~94% |

Characterization Data (Predicted)

-

¹H NMR: Aromatic protons are expected in the range of δ 6.5-7.5 ppm. The proton of the -NH₂ group will appear as a broad singlet, and its chemical shift will be solvent-dependent. The proton of the -OCHF₂ group will show a triplet of triplets due to coupling with the fluorine atoms.

-

¹³C NMR: Aromatic carbons will appear in the range of δ 110-150 ppm. The carbons attached to fluorine will show characteristic splitting patterns.

-

IR (Infrared Spectroscopy): Characteristic peaks are expected for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-H and C=C stretching of the aromatic ring, and strong C-F stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₈H₅Cl₂F₄NO, MW: 278.03 g/mol ). The isotopic pattern of the two chlorine atoms will be a key feature.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.

-

Eye Damage: Causes serious eye damage.

-

Skin Sensitization: May cause an allergic skin reaction.

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

Recommended Personal Protective Equipment (PPE):

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only in a well-ventilated area or under a fume hood.

-

Avoid breathing dust.

Handling and Storage:

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Store in a tightly closed, dry, and well-ventilated place.

-

Store locked up or in an area accessible only to qualified or authorized personnel.

For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound.

Application Notes: 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline in the Synthesis of the Insecticide Hexaflumuron

Introduction

3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline is a specialized aromatic amine that serves as a critical building block in the synthesis of modern agrochemicals.[1] Its unique substitution pattern, featuring both chloro and tetrafluoroethoxy groups, imparts desirable properties to the resulting active ingredients, such as enhanced biological activity and specific modes of action. This document details the application of this aniline derivative in the synthesis of Hexaflumuron, a potent benzoylphenylurea insecticide.

Hexaflumuron is a systemic insecticide that acts as an insect growth regulator (IGR).[2] It is highly effective against various insect pests, particularly termites, by inhibiting chitin synthesis, a crucial component of the insect exoskeleton.[1][2][3] This disruption of the molting process ultimately leads to the death of the insect.

Physicochemical Properties of Hexaflumuron

| Property | Value |

| IUPAC Name | N-[[3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]carbamoyl]-2,6-difluorobenzamide[1] |

| CAS Number | 86479-06-3[2] |

| Molecular Formula | C₁₆H₈Cl₂F₆N₂O₃[1] |

| Molecular Weight | 461.1 g/mol |

| Appearance | Colorless or white solid[1] |

| Melting Point | 202-205 °C[1] |

| Solubility | In water: 0.027 mg/L at 20 °C. Soluble in organic solvents like methanol (11.3 g/L) and xylene (5.2 g/L) at 20 °C.[1] |

Synthesis of Hexaflumuron

The synthesis of Hexaflumuron from this compound is a two-step process as outlined in patent CN103214400B.[4] The first step involves the formation of a phenylurea intermediate, followed by a condensation reaction with 2,6-difluorobenzoyl chloride.

Experimental Protocols

The following protocols are based on the synthesis method described in patent CN103214400B.[4]

Step 1: Synthesis of 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenylurea

-

Reaction Setup: In a suitable reaction vessel, dissolve this compound and sodium cyanate in an aqueous acetic acid solution.

-

Catalyst Addition: Add a phase transfer catalyst to the reaction mixture.

-

Reaction Conditions: Maintain the reaction temperature between 0-80°C and stir for 1-12 hours.

-

Work-up: Upon completion of the reaction, filter the solution to collect the solid product.

-

Purification: Wash the filter cake with water and dry to obtain 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenylurea.

Step 2: Synthesis of Hexaflumuron

-

Reaction Setup: In a reaction vessel containing an organic solvent, add the 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenylurea prepared in Step 1 and 2,6-difluorobenzoyl chloride.

-

Catalyst Addition: Introduce a mixture of anhydrous zinc chloride and anhydrous aluminum trichloride as a catalyst.

-

Reaction Conditions: Heat the reaction mixture to 65-150°C and maintain for 1-24 hours. During the reaction, apply a vacuum to remove the hydrogen chloride gas byproduct.

-

Solvent Removal: After the reaction is complete, recover the solvent by distillation under reduced pressure.

-

Work-up: Cool the residue and add a 5% sodium bicarbonate solution to adjust the pH to 7-8. Stir for 30 minutes.

-

Isolation: Filter the reaction mixture to obtain the crude product.

-

Purification: Wash the filter cake with water, dry, and recrystallize to yield the final product, Hexaflumuron.

Mode of Action of Hexaflumuron

Hexaflumuron, as a benzoylphenylurea insecticide, acts by inhibiting the synthesis of chitin in insects. Chitin is a vital polymer that provides structural integrity to the insect's exoskeleton. By disrupting the production of chitin, Hexaflumuron interferes with the molting process, leading to a failure to form a new, functional exoskeleton. This ultimately results in the death of the insect during ecdysis (molting).

Quantitative Data

The synthesis process described in patent CN103214400B reports a high reaction yield and product purity, indicating an efficient conversion of this compound to Hexaflumuron.[4]

| Parameter | Value | Reference |

| Overall Yield | High | [4] |

| Product Purity | High | [4] |

Note: The patent describes the process as having high yield and purity, which are significant for industrial applications due to cost-effectiveness and reduced need for extensive purification.[4]

Conclusion

This compound is a pivotal intermediate in the agrochemical industry, enabling the synthesis of highly effective and specific insecticides like Hexaflumuron. The described two-step synthesis provides a viable route for the production of this important active ingredient. Understanding the synthesis and mode of action of such compounds is crucial for the development of new and improved crop protection agents.

References

Application Notes and Protocols for N-acylation of 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides detailed experimental protocols for the N-acylation of 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline. This transformation is a critical step in the synthesis of various biologically active molecules and advanced materials. The protocols described herein cover the use of common acylating agents such as acyl chlorides, specifically acetyl chloride, and provide a foundation for reactions with other acylating agents. Given the electron-deficient nature of the starting aniline, these notes offer guidance on reaction optimization and product purification.

Introduction

N-acylation is a fundamental reaction in organic synthesis that introduces an acyl group onto a nitrogen atom, forming an amide. For anilines, this transformation is often employed to protect the amino group, modulate its electronic properties, or to introduce a pharmacologically important structural motif. The substrate, this compound, is a highly functionalized building block. The presence of two chlorine atoms and a tetrafluoroethoxy group significantly reduces the nucleophilicity of the aniline nitrogen, making N-acylation more challenging compared to simple anilines.[1] Consequently, the selection of appropriate reagents and reaction conditions is crucial for achieving high yields and purity. These protocols provide robust methods for the successful N-acylation of this specific aniline derivative.

Data Presentation

The following table summarizes representative quantitative data for the N-acylation of this compound under different conditions.

| Acylating Agent | Base | Solvent | Temperature | Time | Yield | Reference |

| 2,6-Dichlorobenzoyl chloride | Triethylamine | Dichloromethane | 2-15 °C | 2 h | Not Specified | [2] |

| Acetyl chloride (representative) | Pyridine or Triethylamine | Dichloromethane | 0 °C to RT | 1-3 h | >90% (expected) | General Protocol |

| Acetic anhydride (representative) | Sodium Acetate | Acetic Acid | Reflux | 2-4 h | >85% (expected) | General Protocol |

Experimental Protocols

Protocol 1: N-Acetylation using Acetyl Chloride

This protocol describes a general procedure for the N-acetylation of this compound using acetyl chloride.

Materials:

-

This compound

-